Methyl 6-(indolin-1-yl)-2-methylnicotinate

Catalog No.
S12242433
CAS No.
M.F
C16H16N2O2
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(indolin-1-yl)-2-methylnicotinate

Product Name

Methyl 6-(indolin-1-yl)-2-methylnicotinate

IUPAC Name

methyl 6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carboxylate

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c1-11-13(16(19)20-2)7-8-15(17-11)18-10-9-12-5-3-4-6-14(12)18/h3-8H,9-10H2,1-2H3

InChI Key

LWTBNSFFPHCGEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(=O)OC

Methyl 6-(indolin-1-yl)-2-methylnicotinate is a chemical compound characterized by its unique structure, which combines an indole derivative with a methylnicotinate moiety. This compound features a methyl group at the 2-position of the nicotinic acid and an indolin-1-yl group at the 6-position, giving it potential applications in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Substitution Reactions: The indoline nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The carboxylic acid group can be esterified with alcohols, forming esters.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding amines or alcohols under suitable conditions.
  • Cyclization Reactions: The presence of the indole structure allows for cyclization, potentially leading to complex polycyclic compounds.

The biological activity of methyl 6-(indolin-1-yl)-2-methylnicotinate is not extensively documented, but its structural components suggest potential pharmacological effects:

  • Nicotinic Effects: Given its relationship to nicotinic acid derivatives, it may exhibit vasodilatory effects similar to those observed with methyl nicotinate, enhancing blood flow and possibly influencing neurotransmitter release.
  • Antioxidant Properties: Compounds containing indole structures often display antioxidant activity, which could be beneficial in various therapeutic contexts.

The synthesis of methyl 6-(indolin-1-yl)-2-methylnicotinate typically involves several key steps:

  • Starting Material Preparation: Begin with commercially available 2-methylnicotinic acid.
  • Formation of Indole Derivative: Synthesize the indolin-1-yl group through cyclization reactions involving suitable precursors like aniline derivatives.
  • Esterification: React the resulting indoline compound with methyl iodide or methanol in the presence of a base to form the methyl ester.

This multi-step synthesis may require optimization for yield and purity depending on laboratory conditions.

Methyl 6-(indolin-1-yl)-2-methylnicotinate has several potential applications:

  • Pharmaceutical Development: Its unique structure may serve as a lead compound for developing new drugs targeting vascular diseases or neurological disorders.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules, particularly those involving indole and nicotinic acid derivatives.
  • Bioconjugation: The functional groups present may facilitate bioconjugation processes for labeling biomolecules in research settings.

Interaction studies involving methyl 6-(indolin-1-yl)-2-methylnicotinate could focus on:

  • Receptor Binding: Investigating its affinity for nicotinic receptors to understand its potential neuropharmacological effects.
  • Metabolic Pathways: Studying how this compound is metabolized in biological systems could reveal insights into its pharmacokinetics and toxicity profiles.

Methyl 6-(indolin-1-yl)-2-methylnicotinate shares similarities with several other compounds, which may include:

Compound NameStructure/FeaturesUnique Aspects
Methyl NicotinateMethyl ester of nicotinic acidPrimarily acts as a vasodilator
Indole DerivativesContains an indole structureOften exhibits significant biological activity
Methyl 6-(azidomethyl)nicotinateAzido group at the 6-positionUseful in click chemistry applications
6-(Indolin-1-yl)-5-methylnicotinic acidSimilar structure but different functional groupsPotentially different biological activities

The uniqueness of methyl 6-(indolin-1-yl)-2-methylnicotinate lies in its dual functionality derived from both the indole and nicotinic acid components, making it a versatile candidate for further research in drug development and organic synthesis.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

268.121177757 g/mol

Monoisotopic Mass

268.121177757 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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